1-Nitro-2-(trifluoromethoxy)benzene
Overview
Description
1-Nitro-2-(trifluoromethoxy)benzene, also known as this compound, is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Organic Synthesis
1-Nitro-2-(trifluoromethoxy)benzene and its derivatives have been explored in various organic synthesis processes. For instance, Pastýříková et al. (2012) demonstrated the use of similar compounds in the direct amination of nitro(pentafluorosulfanyl)benzenes, which facilitated the efficient synthesis of benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012). Beier et al. (2011) highlighted the preparation of SF5 aromatics via vicarious nucleophilic substitution reactions of nitro(pentafluorosulfanyl)benzenes with carbanions, showcasing the versatility of these compounds in creating substituted anilines and benzenes (Beier et al., 2011).
Molecular Electronic Devices
Chen et al. (1999) utilized a molecule containing a nitroamine redox center, which is structurally related to this compound, in the active layer of a molecular electronic device. This device exhibited notable features like negative differential resistance and a high on-off peak-to-valley ratio, demonstrating the potential of such compounds in electronic applications (Chen et al., 1999).
Studies in Electron Attachment
Wnorowska et al. (2014) conducted a study on dissociative electron attachment to halocarbon-derivatives of nitro-benzene, including compounds similar to this compound. This research provided insights into the interactions of electrons with these molecules, contributing to a better understanding of their electronic properties (Wnorowska et al., 2014).
Luminescent Materials
Rachuri et al. (2015) explored compounds like this compound for the development of luminescent metal-organic frameworks (MOFs). These MOFs showed potential for selective detection of organic nitro compounds and iodine capture, highlighting their use in sensing applications (Rachuri et al., 2015).
Anion Transport Studies
Peng et al. (2016) investigated the modification of 1,3-bis(benzimidazol-2-yl)benzene, structurally related to this compound, with strong electron-withdrawing substituents. These modifications significantly increased anion transport activity, suggesting potential applications in ion transport and separation technologies (Peng et al., 2016).
Mechanism of Action
Target of Action
The trifluoromethoxy group is a unique substituent that is finding increased utility in bioactives .
Mode of Action
Nitroaromatic compounds generally undergo reduction to form reactive intermediates that can bind to cellular macromolecules, leading to various cellular responses. The trifluoromethoxy group may enhance the lipophilicity of the compound, potentially influencing its interaction with its targets .
Pharmacokinetics
The trifluoromethoxy group is known to influence the pharmacokinetic properties of bioactive compounds, often enhancing their metabolic stability and lipophilicity .
Safety and Hazards
Properties
IUPAC Name |
1-nitro-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWBYJAWWKTPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500942 | |
Record name | 1-Nitro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-88-8 | |
Record name | 1-Nitro-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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